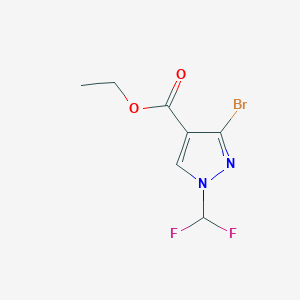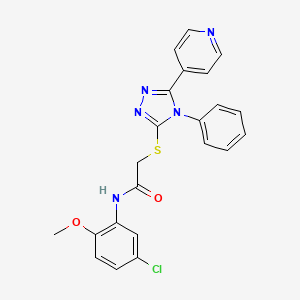
3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group at the 3-position, an iodine atom at the 4-position, a methyl group at the 1-position, and a vinyl group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diketones with arylhydrazines can lead to the formation of pyrazole derivatives . The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes have also been reported for the synthesis of pyrazole derivatives .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and cost-effective methods. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simple reaction workup . Additionally, the use of nano-catalysts, such as Nano-ZnO, has been shown to provide regioselective synthesis of pyrazoles .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazole derivatives with different biological activities .
Applications De Recherche Scientifique
3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole include other pyrazole derivatives, such as:
- 3-Cyclohexyl-4-iodo-1-methyl-1H-pyrazole
- 3-Cyclohexyl-4-iodo-1-methyl-5-ethyl-1H-pyrazole
- 3-Cyclohexyl-4-iodo-1-methyl-5-propyl-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the vinyl group at the 5-position and the iodine atom at the 4-position makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
1956379-11-5 |
|---|---|
Formule moléculaire |
C12H17IN2 |
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
3-cyclohexyl-5-ethenyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C12H17IN2/c1-3-10-11(13)12(14-15(10)2)9-7-5-4-6-8-9/h3,9H,1,4-8H2,2H3 |
Clé InChI |
FKMMEOLPXKARRI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2CCCCC2)I)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


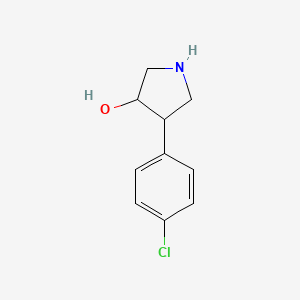

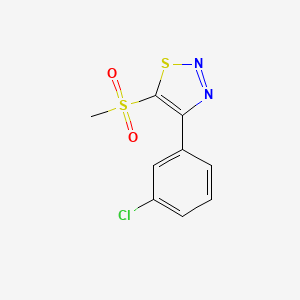
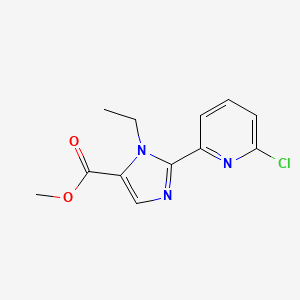
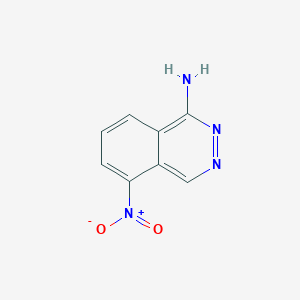
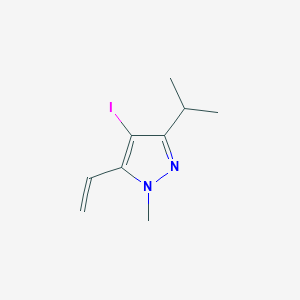
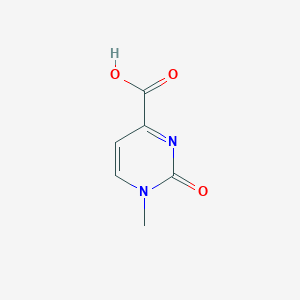
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15054428.png)
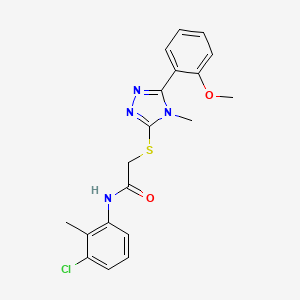
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride](/img/structure/B15054450.png)
![2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054463.png)
![(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)
